molecular formula C9H15NOS B2419763 N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine CAS No. 932175-68-3

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine

Cat. No. B2419763
M. Wt: 185.29
InChI Key: YBIYAUMKCPNUAI-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine (MTA) is an amine compound with a wide range of biological applications. It is an analog of the widely used amine compound N-methyl-N-thienylethylamine (MTEA). MTA has been used in various scientific research applications, such as in vivo and in vitro studies. It has been used to study the mechanism of action of various biochemical and physiological processes, as well as its pharmacodynamic properties.

Scientific Research Applications

1. Magnetic Properties of Complexes

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine, referred to as mppma, has been used in the synthesis of a manganese(II) complex [Mn(μ-Cl)2(mppma)]n. This complex forms one-dimensional zigzag chains and displays weak antiferromagnetic coupling. The magnetic susceptibility of this complex has been studied, revealing insights into its magnetic properties (Wu et al., 2003).

2. Synthesis and Structure of Metal Complexes

Mppma and its manganese(II) halides complexes were synthesized and characterized, displaying distorted octahedral coordination spheres in the complexes. These findings contribute to the understanding of the coordination chemistry of these types of ligands (Wu et al., 2004).

3. Applications in Crystal Structure Analysis

The compound has also been utilized in the study of crystal structures of various metal complexes. For instance, the structure of Zn(II) and Cd(II) complexes derived from N-(o-nitrophenyl)-N′-(methoxycarbonyl)thiourea and bipyridine or o-phenanthroline was investigated, providing valuable insights into their chelating properties (Shen et al., 1998).

4. Structural Characterization in Chemistry

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine has been part of the synthesis and structural characterization in chemistry, aiding in the understanding of protonation sites and hydrogen bonding in various compounds (Böck et al., 2021).

5. Optimization in Organic Synthesis

The compound has been involved in the optimization of substitution in organic synthesis, specifically in the Mannich reaction with secondary amines. This has led to the development of various substituted compounds and improved understanding of factors affecting yields and substitution patterns (Halfpenny et al., 2001).

6. Involvement in Domino Reactions

It also plays a role in domino reactions, as seen in the synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one. This demonstrates its utility in complex organic reactions and synthesis (Zhao et al., 2020).

7. Role in Polymerization Processes

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine has been utilized in the synthesis of novel Cobalt(II) complexes, which are applied in the polymerization of methyl methacrylate. This highlights its potential in polymer chemistry (Ahn et al., 2016).

properties

IUPAC Name

3-methoxy-N-(thiophen-2-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIYAUMKCPNUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine

CAS RN

932175-68-3
Record name N-(3-Methoxypropyl)-N-(thien-2-ylmethyl)amine
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